N-Mercapto-4-formylcarbostyril
Overview
Description
Molecular Structure Analysis
The molecular structure of N-Mercapto-4-formylcarbostyril was identified using various techniques such as LC/DAD, IR, LC–ES + /MS, LC–ES À /MS, GC– EI/MS, LC–HRES + /MS, mass isotope ratios analysis, 1 H NMR and 13 C NMR analysis .Chemical Reactions Analysis
The chemical reactions involving N-Mercapto-4-formylcarbostyril are not clearly outlined in the available resources .Physical And Chemical Properties Analysis
The specific physical and chemical properties of N-Mercapto-4-formylcarbostyril are not detailed in the available resources .Scientific Research Applications
Antibiotic Properties :
- N-Mercapto-4-formylcarbostyril, isolated from Pseudomonas fluorescens strain G308, has been identified as an effective antibiotic against various phytopathogenic fungi. It inhibits spore germination and germ tube growth of fungi like Fusarium oxysporum, Fusarium culmorum, Cladosporium cucumerinum, and Colletotrichum lagenarium at concentrations as low as 25 ppm (Fakhouri et al., 2001).
Chemical Synthesis and Modification :
- A study on the structure of N-Mercapto-4-formylcarbostyril revealed discrepancies with its previously assumed structure, proposing an alternative compound, 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde [aeruginaldehyde], with identical spectroscopic data (Ye et al., 2014).
- Efficient synthesis methods for 4-formylcoumarins and 4-formylcarbostyril have been developed, which are important for various chemical applications (Holiyachi et al., 2015).
Biomedical Applications :
- The structure of N-Mercapto-4-formylcarbostyril plays a role in understanding the synthesis of various biologically active compounds, such as angiotensin-converting enzyme (ACE) inhibitors (Condon et al., 1982).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-oxo-1-sulfanylquinoline-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-6-7-5-10(13)11(14)9-4-2-1-3-8(7)9/h1-6,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPFEQYCJVHPET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2S)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348373 | |
Record name | N-Mercapto-4-formylcarbostyril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Mercapto-4-formylcarbostyril | |
CAS RN |
402934-24-1 | |
Record name | N-Mercapto-4-formylcarbostyril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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